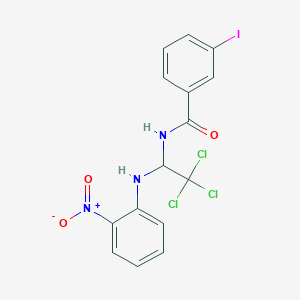
3-Iodo-N-(2,2,2-trichloro-1-(2-nitroanilino)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-N-(2,2,2-trichloro-1-(2-nitroanilino)ethyl)benzamide is a complex organic compound with the molecular formula C15H11Cl3IN3O3 and a molecular weight of 514.537 g/mol . This compound is notable for its unique structure, which includes an iodo group, a trichloroethyl group, and a nitroanilino group attached to a benzamide core. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 3-Iodo-N-(2,2,2-trichloro-1-(2-nitroanilino)ethyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:
Iodination: The addition of an iodine atom to the benzene ring.
Amidation: The formation of the benzamide structure by reacting the iodinated nitroaniline with a trichloroethylamine derivative.
The reaction conditions for these steps often involve the use of strong acids, bases, and oxidizing agents, as well as controlled temperatures and pressures to ensure the desired product is obtained
Chemical Reactions Analysis
3-Iodo-N-(2,2,2-trichloro-1-(2-nitroanilino)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation, particularly at the nitro group, to form different oxidation states.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Iodo-N-(2,2,2-trichloro-1-(2-nitroanilino)ethyl)benzamide is primarily used in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Chemical Synthesis: As a building block for the synthesis of more complex molecules.
Biological Studies: Investigating its effects on biological systems, including potential antimicrobial or anticancer properties.
Material Science: Exploring its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Iodo-N-(2,2,2-trichloro-1-(2-nitroanilino)ethyl)benzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The pathways involved may include the inhibition of enzyme activity or the disruption of cellular processes .
Comparison with Similar Compounds
Similar compounds to 3-Iodo-N-(2,2,2-trichloro-1-(2-nitroanilino)ethyl)benzamide include:
3-Iodo-N-(2,2,2-trichloro-1-(2-chloroanilino)ethyl)benzamide: Differing by the presence of a chloro group instead of a nitro group.
3-Iodo-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)benzamide: Differing by the position of the chloro group on the aniline ring.
3-Iodo-N-(2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl)benzamide: Differing by the presence of two chloro groups on the aniline ring.
These compounds share similar structural features but differ in their specific substituents, which can lead to variations in their chemical and biological properties.
Properties
CAS No. |
303105-02-4 |
|---|---|
Molecular Formula |
C15H11Cl3IN3O3 |
Molecular Weight |
514.5 g/mol |
IUPAC Name |
3-iodo-N-[2,2,2-trichloro-1-(2-nitroanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H11Cl3IN3O3/c16-15(17,18)14(20-11-6-1-2-7-12(11)22(24)25)21-13(23)9-4-3-5-10(19)8-9/h1-8,14,20H,(H,21,23) |
InChI Key |
VHFFVWLOCQDCJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)I)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















